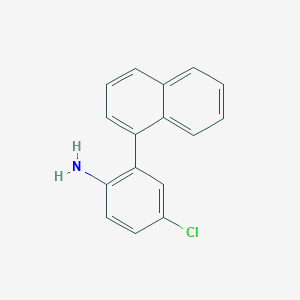
4-Chloro-2-(naphthalen-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(naphthalen-1-yl)aniline is a chemical compound with the molecular formula C16H12ClN . It has a molecular weight of 253.72 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene ring attached to an aniline group at the 2-position and a chlorine atom at the 4-position . This structure contributes to its unique chemical properties.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, aniline derivatives are known to undergo a variety of chemical reactions. These include electrophilic substitution reactions, nucleophilic substitution reactions, and coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 253.72 g/mol and a molecular formula of C16H12ClN .Aplicaciones Científicas De Investigación
Fluorescent Imaging and Sensing Applications
Research has shown that derivatives of 4-Chloro-2-(naphthalen-1-yl)aniline, such as 4-(naphthalen-1-ylethynyl) aniline appended rhodamine based fluorescent chemosensors, have been synthesized for the detection of specific ions in biological samples. For instance, a study by Adhikari et al. (2016) developed a probe for the fluorescent imaging of Sn2+ ions in living cells, highlighting the compound's utility in sensitive and fast-response detection systems with a detection limit of 5 × 10−9 M (Adhikari et al., 2016).
Advanced Material Synthesis
The compound and its derivatives have been utilized in synthesizing materials with unique properties. For example, polyimides with improved solubility and optical transparency were developed by incorporating alkyl and naphthalene groups into diamine monomers, as detailed by Tianyun Li et al. (2017). This study emphasizes the role of these compounds in enhancing the material properties of polyimides, including high thermal stability and optical transparency (Li et al., 2017).
Photophysical and Spectroscopic Studies
Naphthalene derivatives, including this compound, have been the focus of studies investigating their photophysical properties. For instance, the sensitized emission of luminescent lanthanide complexes based on these derivatives through a charge-transfer process has been examined, demonstrating their potential in creating efficient energy-transfer pathways in luminescent materials (Kim et al., 2006).
Chemical Synthesis and Catalysis
In chemical synthesis, the compound's derivatives have been employed as intermediates in creating complex organic molecules. For instance, the gold(I)-catalyzed cyclization of aromatic 1,5-enynes to synthesize 2-(naphthalen-2-yl)aniline derivatives paves the way for the divergent synthesis of various heterocyclic compounds, showcasing the versatility of these derivatives in organic synthesis (Fu et al., 2021).
Propiedades
IUPAC Name |
4-chloro-2-naphthalen-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN/c17-12-8-9-16(18)15(10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBODQPCOGCPDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=CC(=C3)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1457421.png)
![2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B1457422.png)
![1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457423.png)
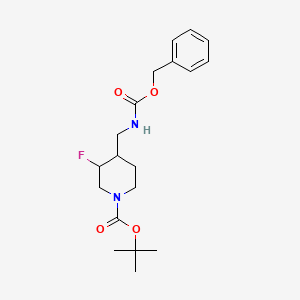
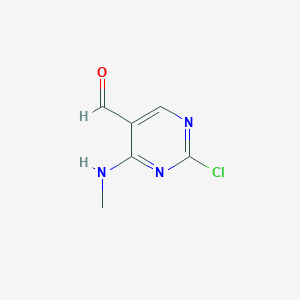
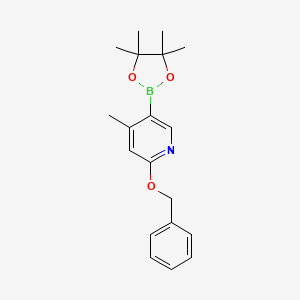

![1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene](/img/structure/B1457437.png)
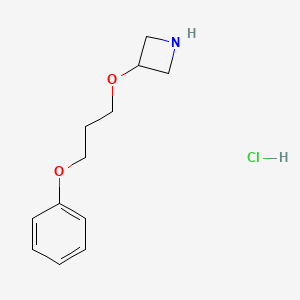
![1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B1457439.png)
![Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate](/img/structure/B1457440.png)


